molecular formula C11H11Cl2NO2 B8290227 Ethyl 2-(3,5-dichloropyridin-2-yl)cyclopropanecarboxylate

Ethyl 2-(3,5-dichloropyridin-2-yl)cyclopropanecarboxylate

Cat. No. B8290227
M. Wt: 260.11 g/mol
InChI Key: UTJFYLQCVNMLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071629B2

Procedure details

1.65 g of ethyl 2-(3,5-dichloropyridin-2-yl)cyclopropanecarboxylate (0.00634 mol) are dissolved in 20 ml of ethanol, 9.5 ml of sodium hydroxide 1M are added to the reaction mixture which is refluxed for 4 hours and left at room temperature overnight. After concentration in vacuo, 30 ml of water are added to the reaction mixture which is extracted twice with ethyl acetate (20 ml). The aqueous phase is acidified with HCl 1M. The precipate which forms is filtered, air-dried to yield to 1.35 g of 2-(3,5-dichloropyridin-2-yl)cyclopropanecarboxylic acid (87%).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:9]2[CH2:11][CH:10]2[C:12]([O:14]CC)=[O:13])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[C:3]([CH:9]2[CH2:11][CH:10]2[C:12]([OH:14])=[O:13])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C1C(C1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo, 30 ml of water
ADDITION
Type
ADDITION
Details
are added to the reaction mixture which
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with ethyl acetate (20 ml)
FILTRATION
Type
FILTRATION
Details
The precipate which forms is filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.